molecular formula C21H19N3O3 B12602718 Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- CAS No. 905818-85-1

Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-

Cat. No.: B12602718
CAS No.: 905818-85-1
M. Wt: 361.4 g/mol
InChI Key: QWTWYLUFDZJRSA-UHFFFAOYSA-N
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Description

Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- is a complex organic compound with a unique structure that includes a benzamide core, a nitrophenyl group, and a phenylmethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- typically involves multiple steps, starting with the preparation of the benzamide core. The nitrophenyl group is introduced through nitration reactions, while the phenylmethylamino moiety is added via amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical engineering techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The benzamide core can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

Scientific Research Applications

Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents on the benzene ring, such as:

  • Benzamide, N-(2-methyl-5-nitrophenyl)-
  • Benzamide, N-(4-nitrophenyl)-
  • Benzamide, N-(2-chlorophenyl)-

Uniqueness

What sets Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

905818-85-1

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

4-[(benzylamino)methyl]-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C21H19N3O3/c25-21(23-19-8-4-5-9-20(19)24(26)27)18-12-10-17(11-13-18)15-22-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2,(H,23,25)

InChI Key

QWTWYLUFDZJRSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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